molecular formula C11H8N4OS B2442136 2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile CAS No. 123518-02-5

2,6-diamino-4-(furan-2-yl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No. B2442136
Key on ui cas rn: 123518-02-5
M. Wt: 244.27
InChI Key: CKVCOHNMMGJPQE-UHFFFAOYSA-N
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Patent
US06586441B2

Procedure details

Following an adaptation of the method of Elghandour et al. (Ind. J. Chem. 1997, B36, 79), to a stirred solution of 3.98 g (60.3 mmol) malonitrile, 6.04 g (60.3 mmol) cyanothioacetamide and 5.0 ml (60.3 mmol) furfural in 100 ml ethanol and 5 ml DMF at 0° C. was added dropwise 0.4 ml (3.0 mmol) triethylamine and stirring was continued at 0° C. for 2 hours. The resulting crystals were collected by filtration and washed with ice-cold ether to afford 10.4 g (71%) 2,6-diamino-4-furan-2-yl-4H-thiopyran-3,5-dicarbonitrile as a white crystalline solid. EI-MS m/e (%): 244 (M+, 100), 211 ([M—SH]+, 64), 60 (50).
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
6.04 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:7])[CH:2]([CH2:4][C:5]#N)O.[C:8]([CH2:10][C:11]([NH2:13])=[S:12])#[N:9].[CH:14](=[O:20])[C:15]1OC=C[CH:16]=1.[CH3:21][N:22](C=O)C>C(O)C.C(N(CC)CC)C>[NH2:13][C:11]1[S:12][C:21]([NH2:22])=[C:2]([C:1]#[N:7])[CH:4]([C:5]2[O:20][CH:14]=[CH:15][CH:16]=2)[C:10]=1[C:8]#[N:9]

Inputs

Step One
Name
Quantity
3.98 g
Type
reactant
Smiles
C(C(O)CC#N)#N
Name
Quantity
6.04 g
Type
reactant
Smiles
C(#N)CC(=S)N
Name
Quantity
5 mL
Type
reactant
Smiles
C(C1=CC=CO1)=O
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.4 mL
Type
catalyst
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with ice-cold ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1SC(=C(C(C1C#N)C=1OC=CC1)C#N)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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